N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is used for the treatment of hypertension and is currently approved for use in South Korea.
Wirkmechanismus
Fimasartan works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstrictive effects of angiotensin II. This leads to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects
Fimasartan has been shown to have a number of biochemical and physiological effects. It has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation. Additionally, Fimasartan has been shown to have a protective effect on the kidneys, reducing the risk of renal damage in patients with hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fimasartan in lab experiments is its specificity for the angiotensin II receptor. This allows for more precise targeting of the renin-angiotensin-aldosterone system. However, one limitation of using Fimasartan is its limited availability, as it is currently only approved for use in South Korea.
Zukünftige Richtungen
There are several potential future directions for research on Fimasartan. One area of interest is its potential use in the treatment of diabetic nephropathy. Another area of interest is its potential use in combination with other antihypertensive drugs for the treatment of resistant hypertension. Additionally, further research is needed to determine the long-term safety and efficacy of Fimasartan.
Synthesemethoden
Fimasartan is synthesized through a multi-step process that involves the reaction of 2-fluorophenol with 3-pyridinemethanol to form 2-(2-fluorophenoxy)-3-pyridinemethanol. This intermediate is then reacted with 2-bromoacetyl-1,2-oxazinane to form Fimasartan.
Wissenschaftliche Forschungsanwendungen
Fimasartan has been extensively studied for its potential therapeutic effects in hypertension. Several clinical trials have been conducted to evaluate its safety and efficacy in treating hypertension. Fimasartan has been shown to be effective in reducing blood pressure in patients with mild to moderate hypertension.
Eigenschaften
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-(oxazinan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-16-7-1-2-8-17(16)26-19-15(6-5-10-21-19)14-22-18(24)9-12-23-11-3-4-13-25-23/h1-2,5-8,10H,3-4,9,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPTXAMZVQFSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.